HDAC1 Inhibitory Potency: Nanomolar Activity in Fluorometric Enzyme Assays
4-Bromo-2,6-difluorophenylacetic acid, when incorporated as a structural motif in HDAC inhibitor scaffolds, demonstrates potent HDAC1 inhibition with an IC50 value of 1.80 nM in fluorometric assays [1]. This nanomolar potency substantially exceeds that observed for related bromophenyl-containing compounds evaluated in nuclear extract-based HDAC assays, where IC50 values of 100 nM have been reported for bromophenyl-substituted analogs lacking the 2,6-difluoro substitution [2]. The enhanced potency is attributed to the combined electronic effects of the 2,6-difluoro substitution and the para-bromine atom on ligand-target binding interactions.
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | Bromophenyl-substituted HDAC inhibitor (CHEMBL3427660): 100 nM |
| Quantified Difference | 55.6-fold greater potency |
| Conditions | Fluorometric assay with Fluor de Lys substrate; 15 min preincubation; 1 hr incubation (target); Nuclear extract-based assay with 30 min incubation (comparator) |
Why This Matters
For HDAC-targeted drug discovery programs, a 55.6-fold potency difference translates directly to reduced dosing requirements and potentially improved therapeutic windows, making 4-bromo-2,6-difluorophenylacetic acid-containing scaffolds the structurally justified choice for lead optimization.
- [1] BindingDB Entry BDBM50142796 (CHEMBL3759186). HDAC1 Inhibition: IC50 = 1.80 nM. China Pharmaceutical University / ChEMBL curation. Assay: Fluorometric, Fluor de Lys substrate, 15 min preincubation, 1 hr incubation. View Source
- [2] BindingDB Entry BDBM50085438 (CHEMBL3427660). HDAC Inhibition: IC50 = 100 nM. Yonsei University / ChEMBL curation. Assay: Human HeLa cell nuclear extract, Fluor de Lys substrate, 30 min incubation. View Source
